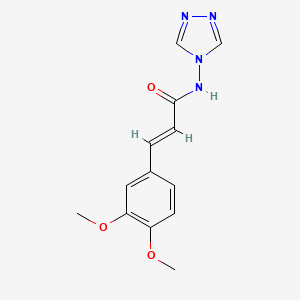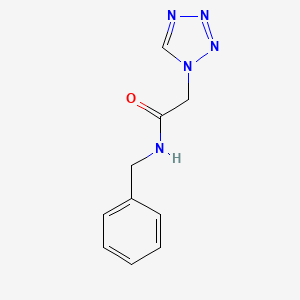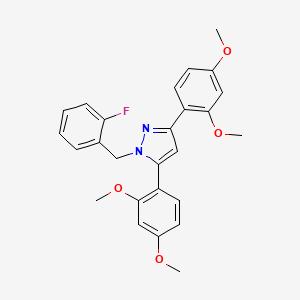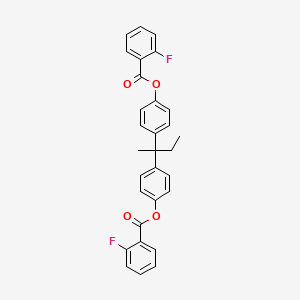
(2E)-3-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE is an organic compound that features a combination of a dimethoxyphenyl group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding imine.
Cyclization: The imine is then cyclized with a triazole derivative under acidic or basic conditions to form the triazole ring.
Final Coupling: The resulting intermediate is coupled with a propenamide derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the dimethoxyphenyl group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-BUTENAMIDE: Similar structure with a butenamide backbone.
(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-ACRYLAMIDE: Contains an acrylamide group instead of propenamide.
Uniqueness
(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific combination of a dimethoxyphenyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H14N4O3 |
|---|---|
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-5-3-10(7-12(11)20-2)4-6-13(18)16-17-8-14-15-9-17/h3-9H,1-2H3,(H,16,18)/b6-4+ |
Clé InChI |
XPTCTRJVCGSQLS-GQCTYLIASA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)NN2C=NN=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)NN2C=NN=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide](/img/structure/B10894967.png)
![1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10894968.png)
![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10894980.png)
![3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10894992.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894997.png)

![5-[(4-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10895001.png)
![4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B10895003.png)
![13-(difluoromethyl)-4-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895010.png)

![3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10895014.png)
![2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10895024.png)

